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Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available experimental data and computational
approaches for the characterization of 2-Fluorothiophenol (CAS No: 2557-78-0). As a key
intermediate in pharmaceutical development and organic synthesis, a thorough understanding
of its physicochemical and spectroscopic properties is essential. This document summarizes
key data in structured tables, outlines standard experimental protocols, and visualizes the data
comparison workflow.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for 2-Fluorothiophenol and
list the common computational methods used for its theoretical analysis. While specific
calculated values for spectroscopic data were not located in the searched literature, the
methodologies cited are industry-standard for providing theoretical benchmarks.

Table 1: Physical and Chemical Properties
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Property Experimental Value Computational Approach
Molecular Formula CeHsFS N/A

Molecular Weight 128.17 g/mol 128.17 g/mol (Calculated)[1]
Boiling Point 61-62 °C / 35 mmHg[2][3] Not applicable

Density 1.2 g/mL at 25 °C[2][3] Not applicable

Refractive Index

n20/D 1.557[2][3]

Not applicable

Conformational Stability

Not directly measured

Ab initio calculations (MP2/6-
311++G(2d,2p)) predict two
planar conformers: cis and
trans. The cis conformer is

predicted to be more stable.[2]

Table 2: Spectroscopic Data

Spectrum Type

. Typical
Experimental Data

Highlights

Computational

Method

Calculated Values

1H NMR

GIAO method with

Spectrum available.[4]
311G(d,p))

Not explicitly found in

DFT (e.g., B3LYP/6-

search results.

Mass Spec (GC-MS)

Top Peaks (m/z): 128,
108, 83.[5]

N/A

Not applicable

Infrared (FTIR)

C=C stretch: 1581,

DFT (e.g., B3LYP/6-
311++G) with scaling

1475 cm~1C-F stretch:
1265, 1221 cm~1C-S

factors.[2][6]
stretch: 1077 cm~—1

Not explicitly found in

search results.

Raman (FT-Raman)

DFT (e.g., B3LYP/6-

Spectrum available.[5]
311++G)

Not explicitly found in

search results.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific data. Below
are standard protocols for the key analytical techniques used to characterize 2-
Fluorothiophenol.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule based on their
absorption of infrared radiation.

o Method: Attenuated Total Reflectance (ATR)

o Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically
4000 to 400 cm~1 for organic compounds. A background spectrum of the clean, empty
ATR crystal (commonly diamond or germanium) is collected.

o Sample Application: A single drop of neat 2-Fluorothiophenol is placed directly onto the
surface of the ATR crystal, ensuring complete coverage.

o Data Acquisition: The IR beam is directed through the crystal, where it interacts with the
sample at the surface. The resulting interferogram is recorded.

o Processing: A Fourier transform is applied to the interferogram to convert it into an
absorption spectrum (transmittance vs. wavenumber). The background spectrum is
automatically subtracted from the sample spectrum to remove environmental interference
(e.g., from CO2z and water vapor).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates components of a mixture and provides structural
information based on their mass-to-charge ratio.

e Method: Liquid Injection GC-MS

o Sample Preparation: A dilute solution of 2-Fluorothiophenol is prepared in a volatile
organic solvent, such as dichloromethane or hexane. A typical concentration is
approximately 10 ug/mL.[7] The solution is filtered to remove any particulate matter.
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o Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a
non-polar DB-5 column) is coupled to a mass spectrometer. The injector and GC oven
temperatures are programmed to ensure vaporization and separation. The mass
spectrometer is set to scan a relevant mass range (e.g., m/z 30-300).

o Injection: A small volume (typically 1 pL) of the prepared sample is injected into the heated
GC inlet, where it is vaporized.

o Separation & Analysis: The vaporized sample is carried by an inert gas (e.g., helium)
through the GC column, where separation occurs based on boiling point and column
affinity. As 2-Fluorothiophenol elutes from the column, it enters the mass spectrometer, is
ionized (typically by electron ionization), and the resulting fragments are detected.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the structure of a molecule by
analyzing the magnetic properties of its hydrogen nuclei.

e Method: Solution-State NMR

o Sample Preparation: Approximately 2-10 mg of 2-Fluorothiophenol is dissolved in 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry vial.[5] The use of a
deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's
spectrum.

o Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur
pipette directly into a 5 mm NMR tube to remove any dust or particulate matter.[8]

o Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field
is "shimmed" to achieve homogeneity. A standard *H NMR pulse sequence is run to
acquire the free induction decay (FID) signal.

o Processing: A Fourier transform is applied to the FID to generate the final NMR spectrum,
showing signal intensity versus chemical shift (in ppm).
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Visualization of Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental results with
computational predictions in the analysis of a molecule like 2-Fluorothiophenol.
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Caption: Workflow for comparing experimental and computational data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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